The Core Mechanism of (R)-BMS-816336: An In-Depth Technical Guide
The Core Mechanism of (R)-BMS-816336: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document details the core mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting Glucocorticoid Metabolism
(R)-BMS-816336 exerts its therapeutic effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of glucocorticoid metabolism, responsible for the conversion of inactive cortisone to active cortisol within target tissues.[1][2] By blocking this conversion, (R)-BMS-816336 effectively reduces intracellular concentrations of cortisol, thereby mitigating the downstream effects of excessive glucocorticoid signaling. This targeted approach is particularly relevant in the context of metabolic disorders, where elevated local cortisol levels are implicated in the pathogenesis of insulin resistance, obesity, and type 2 diabetes.[3][4][5]
The primary therapeutic hypothesis is that by reducing tissue-specific cortisol levels, particularly in adipose and hepatic tissues, (R)-BMS-816336 can improve insulin sensitivity and glucose homeostasis.[1][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for (R)-BMS-816336 and its related compounds.
Table 1: In Vitro Inhibitory Activity of (R)-BMS-816336 and Related Compounds against 11β-HSD1
| Compound | Target | Species | IC50 (nM) | Selectivity vs. 11β-HSD2 |
| (R)-BMS-816336 | 11β-HSD1 | Human | 14.5[6] | >10,000-fold |
| 11β-HSD1 | Mouse | 50.3[6] | Not Reported | |
| 11β-HSD1 | Cynomolgus Monkey | 16[6] | Not Reported | |
| BMS-816336 (racemate) | 11β-HSD1 | Human | 3.0[7] | >10,000-fold |
| 11β-HSD1 | Mouse | Not Reported | Not Reported | |
| (Rac)-BMS-816336 | 11β-HSD1 | Human | 10[8] | Not Reported |
| 11β-HSD1 | Mouse | 68[8] | Not Reported |
Table 2: In Vivo Pharmacodynamic Activity of BMS-816336
| Species | Model | Endpoint | ED50 |
| Cynomolgus Monkey | Not Specified | Not Specified | 0.12 mg/kg |
| Mouse | Diet-Induced Obese (DIO) | Not Specified | 8.6 mg/kg[7] |
Experimental Protocols
The following are representative, detailed methodologies for key experiments relevant to the characterization of (R)-BMS-816336. These protocols are based on established scientific literature and are intended to provide a framework for similar investigations.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate (for NADPH regeneration)
-
Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
Test compound ((R)-BMS-816336)
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Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
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Stop solution (e.g., glycyrrhetinic acid)
-
Detection reagents (e.g., cortisol-specific antibody and a labeled secondary detection molecule for homogeneous time-resolved fluorescence - HTRF)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare an enzyme master mix containing recombinant 11β-HSD1, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in assay buffer.
-
Add the enzyme master mix to the wells containing the test compound.
-
Initiate the enzymatic reaction by adding the substrate, cortisone.
-
Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[9]
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents (e.g., anti-cortisol cryptate and cortisol-XL665 for HTRF) and incubate at room temperature for a specified time (e.g., 2 hours).[9]
-
Read the plate using a suitable plate reader (e.g., HTRF-compatible reader).
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Pharmacodynamics Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a general procedure to evaluate the in vivo efficacy of a test compound in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Test compound ((R)-BMS-816336)
-
Vehicle for dosing
-
Equipment for oral gavage
-
Blood collection supplies
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Analytical equipment for measuring relevant biomarkers (e.g., glucose, insulin, cortisol)
Procedure:
-
Induce obesity in a cohort of male C57BL/6J mice by feeding them a high-fat diet for a specified period (e.g., 8-16 weeks). A control group is maintained on a standard chow diet.[10][11]
-
Monitor body weight and food intake regularly to confirm the development of obesity.
-
Randomize the obese mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle orally once daily for the duration of the study.
-
Monitor body weight and food intake daily.
-
At specified time points during the study, perform an oral glucose tolerance test (OGTT) to assess glucose homeostasis.[12] This involves fasting the mice, administering a bolus of glucose via oral gavage, and measuring blood glucose levels at various time points post-administration.
-
At the end of the study, collect terminal blood samples for analysis of plasma insulin, lipids, and drug concentration.
-
Collect tissues of interest (e.g., liver, adipose tissue) for ex vivo analysis of 11β-HSD1 activity to confirm target engagement. This can be done by measuring the conversion of radiolabeled cortisone to cortisol.[9]
-
Analyze the data to determine the effect of the test compound on body weight, glucose tolerance, and other metabolic parameters.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of 11β-HSD1 Inhibition
Caption: Inhibition of 11β-HSD1 by (R)-BMS-816336 blocks cortisol production.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of (R)-BMS-816336.
Clinical Development Overview
(R)-BMS-816336 has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic profile in healthy subjects. A key study, identified by the clinical trial identifier NCT00979368, was a single ascending dose study in healthy male volunteers.[5][13] The primary objectives of such studies are to determine the maximum tolerated dose and to characterize how the drug is absorbed, distributed, metabolized, and excreted by the human body. The successful completion of these early-phase trials is a critical step in the further development of (R)-BMS-816336 as a potential therapeutic agent for metabolic diseases.
References
- 1. Molecular Mechanisms of Glucocorticoid-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortisol - Wikipedia [en.wikipedia.org]
- 3. The Cortisol & Insulin Connection (& How To Manage Stress) [rupahealth.com]
- 4. veri.co [veri.co]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. (R)-BMS-816336 | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diet-induced obese mice develop peripheral, but not central, resistance to leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics (PK), Pharmacodynamics (PD) and Integrated PK/PD Modeling of a Novel Long Acting FGF21 Clinical Candidate PF-05231023 in Diet-Induced Obese and Leptin-Deficient Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
